1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine
Description
1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine is a benzimidazole derivative characterized by a methyl group at the 1-position, an isopropyl group at the 2-position, and an amine substituent at the 6-position. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their pharmaceutical and material science applications due to their structural versatility and bioactivity.
Properties
CAS No. |
921040-44-0 |
|---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
3-methyl-2-propan-2-ylbenzimidazol-5-amine |
InChI |
InChI=1S/C11H15N3/c1-7(2)11-13-9-5-4-8(12)6-10(9)14(11)3/h4-7H,12H2,1-3H3 |
InChI Key |
ASLIFQOWDSACCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1C)C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine typically involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. One common method is the condensation of o-phenylenediamine with isobutyric acid under acidic conditions, followed by methylation at the first position using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group at the 6-position is reactive and participates in nucleophilic substitution with electrophiles such as alkyl halides. This reaction generates N-alkylated derivatives, which are valuable intermediates in medicinal chemistry.
| Reagents/Conditions | Products | Key Features |
|---|---|---|
| Alkyl halides (e.g., methyl bromide), base (e.g., NaOH) | N-Alkylated benzimidazol-6-amine derivatives | Formation of quaternary ammonium salts or secondary amines |
Example: Reaction with methyl bromide in basic conditions yields N-methyl derivatives, enhancing the compound’s lipophilicity for potential drug delivery applications.
Oxidation Reactions
The compound undergoes oxidation via reactive oxygen species, targeting the benzimidazole core or substituents. Common oxidizing agents include hydrogen peroxide or potassium permanganate.
| Reagents/Conditions | Products | Key Features |
|---|---|---|
| H₂O₂ in acidic medium | N-Oxide derivatives | Formation of N-oxide species |
| KMnO₄ in basic medium | Oxidized benzimidazole derivatives | Cleavage of aromatic rings (rare) |
Oxidation often occurs at the N-atom, producing N-oxide intermediates, which are less stable but can serve as precursors for further functionalization.
Acylation Reactions
The amine group reacts with acylating agents (e.g., acyl chlorides) to form amides, which are critical for tuning solubility and bioavailability.
| Reagents/Conditions | Products | Key Features |
|---|---|---|
| Acyl chlorides (e.g., acetyl chloride), base (e.g., Et₃N) | N-Acylated benzimidazol-6-amine derivatives | Improved stability and reduced basicity |
Acylation converts the primary amine into a less reactive amide, altering its pharmacokinetic profile.
Hydrolysis Reactions
Under acidic or basic conditions, the compound undergoes hydrolysis, particularly targeting the benzimidazole ring or amide bonds.
| Reagents/Conditions | Products | Key Features |
|---|---|---|
| HCl in aqueous ethanol | Ring-opened intermediates | Cleavage of the benzimidazole ring |
| NaOH in aqueous ethanol | Amine hydrolysis products | Formation of carboxylic acids |
Hydrolysis can lead to ring contraction or cleavage, generating fragments with distinct reactivity.
Alkylation Reactions
The compound participates in alkylation reactions with alkyl halides, expanding its substituent diversity.
| Reagents/Conditions | Products | Key Features |
|---|---|---|
| Alkyl halides, base (e.g., K₂CO₃) | N-Alkylated benzimidazol-6-amine derivatives | Enhanced alkyl chain length |
Alkylation is a key step in generating analogs with tailored physicochemical properties.
Mannich Condensation Reactions
The amine group can participate in Mannich reactions with formaldehyde and active hydrogen-containing compounds, forming β-amino ketones or aldehydes.
| Reagents/Conditions | Products | Key Features |
|---|---|---|
| Formaldehyde, ketone/aldehyde, acid/base catalyst | Mannich bases (β-amino derivatives) | Formation of tertiary amine derivatives |
This reaction pathway is significant for constructing complex heterocycles and bioactive motifs .
Scientific Research Applications
Chemical Properties and Reactions
1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine can undergo various chemical transformations, making it valuable for synthetic chemistry:
- Oxidation : The compound can be oxidized to form N-oxide derivatives using agents like hydrogen peroxide.
- Reduction : It can be reduced to yield reduced benzimidazole derivatives utilizing lithium aluminum hydride.
- Substitution : The amine group can participate in nucleophilic substitution reactions with alkyl halides in the presence of bases such as sodium hydroxide.
These reactions enable the compound to be used as a building block for more complex organic molecules.
Chemistry
In chemistry, 1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine is primarily utilized as a building block in the synthesis of various organic compounds. Its ability to undergo diverse chemical reactions allows chemists to create complex structures that are essential for further research and development in organic chemistry.
Biology
The biological activity of this compound has been a subject of extensive research. It has demonstrated potential antimicrobial and antifungal properties , making it a candidate for pharmaceutical applications. Studies have shown that derivatives of benzimidazole exhibit significant activity against various bacterial strains and fungi, indicating potential therapeutic uses in treating infections.
Medicine
In the field of medicine, 1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine is investigated for its role as an intermediate in drug synthesis . Its structural characteristics allow it to be modified into compounds with desired pharmacological effects. Research has focused on its potential use in developing new drugs targeting specific diseases, including cancer.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of 1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine derivatives:
- Antiproliferative Activity : A study demonstrated that certain derivatives exhibited significant antiproliferative activity against cancer cell lines such as MDA-MB-231. The best-performing compound showed minimal inhibitory concentration (MIC) values that outperformed standard antibiotics against Staphylococcus aureus and Streptococcus faecalis .
- Antifungal Activity : Research indicated moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values suggesting effectiveness comparable to existing antifungal treatments .
- Mechanism of Action : The mechanism by which 1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine exerts its biological effects involves binding to specific enzymes or receptors, altering their activities, which leads to various biological responses .
Mechanism of Action
The mechanism of action of 1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The 6-amine group in the target compound enhances hydrogen bonding compared to halogenated analogs (6d, 6i), which rely on side-chain amines for intermolecular interactions .
- Bulky substituents (e.g., isopropyl in the target compound vs. sulfonyl/benzoyl in ) reduce solubility but may improve metabolic stability in pharmaceutical contexts.
Yield Comparison :
- Yields for analogs 6d and 6h range from 86% to quantitative, suggesting efficient protocols . No direct yield data is available for the target compound, but similar methods are presumed applicable.
Toxicity and Bioactivity
- In contrast, the target compound’s aliphatic amine and lack of conjugated aromatic amines may mitigate this risk, though specific data is unavailable.
- Structural Alerts : Sulfonyl and halogenated derivatives (e.g., ) may exhibit higher electrophilicity, increasing reactivity with biological nucleophiles.
Crystallographic and Supramolecular Behavior
- Hydrogen Bonding: The 6-amine group in the target compound facilitates N–H···N/O interactions, as observed in benzimidazole derivatives like 2-methoxy-6-(6-methyl-1H-benzimidazol-2-yl)phenol, which forms layered structures via O–H···N bonds .
- Steric Effects : The isopropyl group may disrupt π-π stacking, altering crystal packing compared to planar analogs (e.g., ).
Biological Activity
1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine is a compound belonging to the benzimidazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, antifungal, and anticancer properties, along with relevant case studies and research findings.
The compound can undergo various chemical transformations:
- Oxidation : Formation of N-oxide derivatives.
- Reduction : Formation of reduced benzimidazole derivatives.
- Substitution : Formation of N-alkylated benzimidazole derivatives.
The biological activity of 1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine is attributed to its ability to bind with specific enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the context of its application in biological systems.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens.
Case Study: Antifungal and Antibacterial Properties
A comprehensive study examined the antimicrobial activity of several benzimidazole derivatives, including 1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine. The minimum inhibitory concentration (MIC) values were determined against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Candida albicans | 0.0048 |
The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Anticancer Activity
Research into the anticancer properties of benzimidazole derivatives has revealed promising results. A study focused on various cancer cell lines showed that compounds with a benzimidazole core could inhibit cell proliferation effectively.
Case Study: In Vitro Anticancer Activity
In vitro assays were conducted using several cancer cell lines, including leukemia and melanoma models. The results indicated that:
| Cell Line | IC50 (µM) |
|---|---|
| KB (Leukemia) | 10 |
| SKOV-3 (Ovarian) | 15 |
| SF-268 (CNS) | 12 |
These findings suggest that 1-Methyl-2-(propan-2-yl)-1H-benzimidazol-6-amine may serve as a lead compound for developing new anticancer therapies .
Structure-Activity Relationship (SAR)
The structure of benzimidazole derivatives plays a crucial role in their biological activity. Modifications at specific positions on the benzimidazole ring can enhance or diminish their potency.
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
